4-(Chloromethyl)-1-fluoro-2-methoxybenzene

概要

説明

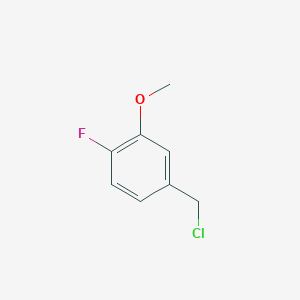

4-(Chloromethyl)-1-fluoro-2-methoxybenzene is an organic compound with the molecular formula C8H8ClFO It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, a fluoro group, and a methoxy group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene typically involves the chloromethylation of 1-fluoro-2-methoxybenzene. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reactivity and selectivity of the chloromethylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

化学反応の分析

Types of Reactions

4-(Chloromethyl)-1-fluoro-2-methoxybenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The fluoro group can be reduced under specific conditions to yield the corresponding hydrocarbon.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of fluoro-methoxybenzaldehyde or fluoro-methoxybenzoic acid.

Reduction: Formation of 1-fluoro-2-methoxybenzene.

科学的研究の応用

Organic Synthesis

4-(Chloromethyl)-1-fluoro-2-methoxybenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its chloromethyl group is particularly reactive, allowing for various nucleophilic substitution reactions. This property enables the formation of derivatives that can be utilized in further chemical reactions.

Medicinal Chemistry

This compound shows promise in the field of medicinal chemistry due to its potential biological activities:

- Antimicrobial Activity : Research indicates significant antimicrobial properties. A study reported an MIC (Minimum Inhibitory Concentration) value of 12.5 µg/mL against methicillin-resistant Staphylococcus aureus, demonstrating its effectiveness against resistant strains.

- Anticancer Potential : In vitro studies have shown that it inhibits proliferation in cancer cell lines such as HeLa and A549 cells, with IC50 values of 226 µg/mL and 242.52 µg/mL, respectively. These findings suggest its potential as a therapeutic agent in cancer treatment.

Material Science

This compound is also relevant in material science for synthesizing polymers and materials with specific properties. Its ability to form covalent bonds with various nucleophiles makes it useful for modifying polymer structures to enhance performance characteristics.

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of this compound against Staphylococcus aureus. The study highlighted the compound's effectiveness with an MIC value indicating strong antibacterial activity against resistant strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 12.5 |

Study 2: Anticancer Activity

In another study, the compound was tested against various cancer cell lines, including HeLa and A549 cells. The results indicated promising anticancer activity:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

作用機序

The mechanism of action of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene depends on its reactivity with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The fluoro and methoxy groups can influence the compound’s electronic properties, affecting its interaction with enzymes and receptors.

類似化合物との比較

Similar Compounds

4-(Chloromethyl)-1-fluoro-2-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.

4-(Chloromethyl)-1-fluoro-2-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.

4-(Chloromethyl)-1-fluoro-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

4-(Chloromethyl)-1-fluoro-2-methoxybenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the methoxy group offers electron-donating properties, while the fluoro group provides electron-withdrawing effects, making it a versatile intermediate in organic synthesis.

生物活性

4-(Chloromethyl)-1-fluoro-2-methoxybenzene is an aromatic compound notable for its unique functional groups, including a chloromethyl group, a fluorine atom, and a methoxy group. This compound has garnered attention in various fields, particularly in organic synthesis, pharmaceuticals, and chemical biology due to its potential biological activities.

- Molecular Formula : C8H8ClF

- Molecular Weight : Approximately 174.6 g/mol

- IUPAC Name : 1-(Chloromethyl)-4-fluoro-2-methoxybenzene

- CAS Registry Number : 339586-05-9

The presence of the chloromethyl group enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites in biomolecules. The fluorine and methoxy groups influence the electronic properties of the compound, which can affect interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles in biological systems. The chloromethyl group can undergo nucleophilic substitution reactions, leading to modifications in the structure and function of biomolecules such as proteins and nucleic acids. This reactivity is crucial for its application in drug development and biochemical research.

In Vitro Assays

Research has demonstrated that this compound exhibits significant biological activity in various assays:

- Salmonella/Microsome Assay : This assay evaluates mutagenic potential. The compound showed activity, indicating a potential for causing genetic mutations.

- Bacterial Fluctuation Assays : Conducted to assess the compound's antibacterial properties, results indicated effective inhibition of bacterial growth.

- DNA Repair Assay : The compound was tested for its ability to induce DNA repair mechanisms in HeLa cells, demonstrating a positive response.

These assays suggest that the compound may have implications in cancer research and antimicrobial development due to its mutagenic and repair-inducing properties .

Case Studies

A comparative study involving similar compounds highlighted the enhanced activity of this compound over benzyl chloride and other derivatives. In tests for mutagenicity and cytotoxicity, it exhibited greater efficacy than its counterparts, underscoring its potential as a lead compound for further pharmaceutical development .

Applications in Research

The versatility of this compound extends beyond basic research:

- Organic Synthesis : It serves as an intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Development : Its unique functional groups make it a candidate for novel drug formulations targeting specific diseases.

- Material Science : The compound is utilized in creating advanced materials with tailored properties for various applications.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H8ClF | Chloromethyl group enhances reactivity |

| 4-Chloro-1-fluoro-2-methoxybenzene | C7H6ClF | Lacks chloromethyl group; simpler structure |

| 2-(Chloromethyl)-1-fluoro-3-methoxybenzene | C8H8ClF | Different substitution pattern affecting reactivity |

| 4-(Bromomethyl)-1-fluoro-2-methoxybenzene | C8H8BrF | Bromine instead of chlorine; different reactivity |

This table illustrates how variations in substituent positions and types lead to distinct chemical behaviors and potential applications.

特性

IUPAC Name |

4-(chloromethyl)-1-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMHNQSQSFDIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591790 | |

| Record name | 4-(Chloromethyl)-1-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276861-59-7 | |

| Record name | 4-(Chloromethyl)-1-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。